molecular formula C23H28N2O2 B14156702 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol CAS No. 375359-84-5

2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol

Cat. No.: B14156702
CAS No.: 375359-84-5
M. Wt: 364.5 g/mol
InChI Key: VPJGYORAHWGDBK-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol is a synthetic organic compound that belongs to the class of piperidine and indole derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperidine Ring: Starting with a benzyl halide and piperidine, a nucleophilic substitution reaction can be used to form the benzylpiperidine intermediate.

    Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The benzylpiperidine intermediate can be coupled with the indole derivative using a suitable coupling reagent such as a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to the alcohol.

    Substitution: The benzyl group and the indole ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol would depend on its specific interactions with molecular targets. These could include:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have unique pharmacological properties due to the specific combination of the piperidine and indole rings, as well as the presence of the methoxy group, which can influence its interaction with biological targets.

Properties

CAS No.

375359-84-5

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol

InChI

InChI=1S/C23H28N2O2/c1-27-19-7-8-22-20(14-19)21(15-24-22)23(26)16-25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18,23-24,26H,9-13,16H2,1H3

InChI Key

VPJGYORAHWGDBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN3CCC(CC3)CC4=CC=CC=C4)O

Origin of Product

United States

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